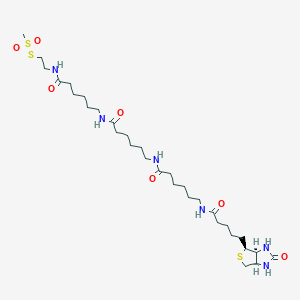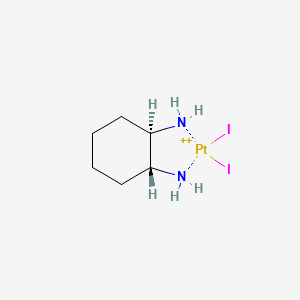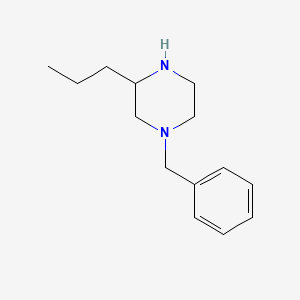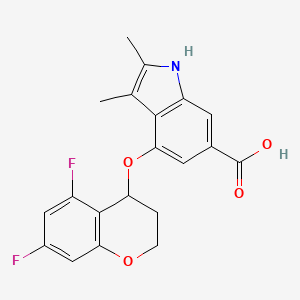
N,N'-Bis(2-aminoethyl)-1,3-propanediamine-D20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 is a chemical compound with the molecular formula C7H20N4. It is a high-affinity copper (II) chelator and is known for its ability to inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency in human promyelocytic leukemia cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 can be synthesized through the reaction of ethylene diamine with acrylonitrile, followed by hydrogenation. The reaction conditions typically involve:
Temperature: 80-100°C
Pressure: 1-5 atm
Catalyst: Nickel or palladium on carbon
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 involves large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize the formation of by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding amine oxides.
Reduction: Can be reduced to form primary amines.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Employed in studies involving copper metabolism and its role in cellular processes.
Medicine: Investigated for its potential use in treating diseases related to copper metabolism, such as Wilson’s disease.
Industry: Utilized in the production of polymers and as a curing agent for epoxy resins.
Mechanism of Action
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 exerts its effects by chelating copper ions, thereby inhibiting mitochondrial cytochrome c oxidase. This inhibition leads to a decrease in cellular copper levels, affecting various copper-dependent enzymes and pathways. The compound’s high affinity for copper ions makes it effective in disrupting copper homeostasis in cells .
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: Another copper chelator used in the treatment of Wilson’s disease.
Ethylenediamine: A simpler diamine with similar chelating properties but lower affinity for copper ions.
Uniqueness
N,N’-Bis(2-aminoethyl)-1,3-propanediamine-D20 is unique due to its high affinity for copper ions and its ability to inhibit mitochondrial cytochrome c oxidase. This makes it particularly useful in research involving copper metabolism and its related disorders .
Properties
Molecular Formula |
C7H20N4 |
|---|---|
Molecular Weight |
180.38 g/mol |
IUPAC Name |
N,N',1,1,2,2,3,3-octadeuterio-N,N'-bis[1,1,2,2-tetradeuterio-2-(dideuterioamino)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2/hD6 |
InChI Key |
UWMHHZFHBCYGCV-XOHOQQTLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H])C([2H])([2H])N([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H] |
Canonical SMILES |
C(CNCCN)CNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)




![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

